molecular formula C12H14N2O2 B2905954 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol CAS No. 1881014-17-0

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol

Cat. No.: B2905954
CAS No.: 1881014-17-0
M. Wt: 218.256
InChI Key: NAUUTOLWKAZEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Formation of the Oxolane Ring: The oxolane ring can be formed by cyclization reactions involving appropriate diols and dehydrating agents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole or oxolane rings are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzimidazol-2-yl)ethanol: This compound lacks the oxolane ring and has different biological activities.

    4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound has a dimethylbenzenamine group instead of the oxolane ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combined benzimidazole and oxolane structure, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-16-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUUTOLWKAZEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.